N1-(4-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
This oxalamide derivative features a 4-methoxybenzyl group at the N1 position and a 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl moiety at the N2 position. The compound’s structural complexity arises from the combination of aromatic (thiophene, methoxybenzyl) and heterocyclic (pyrrolidine) components.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-26-17-6-4-15(5-7-17)12-21-19(24)20(25)22-13-18(16-8-11-27-14-16)23-9-2-3-10-23/h4-8,11,14,18H,2-3,9-10,12-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGVHBNIZQXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which may confer significant biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H28N4O3
- Molecular Weight : 384.5 g/mol
- CAS Number : 1049349-77-0
Structural Features
The compound features:
- A methoxybenzyl group which may enhance lipophilicity and facilitate membrane permeability.
- A pyrrolidine ring that could interact with various biological targets.
- A thiophenyl group which might contribute to its reactivity and interaction with proteins.
Pharmacological Effects
Recent studies have investigated the pharmacological effects of this compound, revealing several promising activities:
- Anticonvulsant Activity : Preliminary evaluations suggest that compounds with similar structures exhibit anticonvulsant properties. For instance, certain oxalamides have shown efficacy in models of seizures, indicating potential for treating epilepsy .
- Anticancer Potential : Compounds structurally related to oxalamides have been explored for anticancer activity. Some studies report that these compounds can induce apoptosis in cancer cells through caspase-dependent pathways, suggesting a mechanism for potential therapeutic use in oncology .
- Enzyme Inhibition : There is evidence that oxalamides can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions are crucial for developing treatments for neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal excitability.
- Enzyme Interactions : As mentioned, the ability to inhibit enzymes like AChE could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.
Table 1: Summary of Biological Activities
Case Study Example
In a study investigating the anticonvulsant properties of related compounds, it was found that certain derivatives demonstrated significant protective effects against seizures induced by maximal electroshock (MES). The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
Key Structural Features
The target compound’s uniqueness lies in its substituents:
- N1 : 4-methoxybenzyl (electron-donating methoxy group at the para position).
- N2 : A branched ethyl chain with pyrrolidin-1-yl (five-membered amine ring) and thiophen-3-yl (sulfur-containing aromatic ring).
Table 1: Structural Comparison of Oxalamide Analogs
Implications of Substituent Variations
- Thiophene vs. Pyridine : The thiophen-3-yl group introduces sulfur-based aromaticity , which may influence solubility and metabolic stability compared to nitrogen-containing pyridine analogs .
- Pyrrolidine vs. Simple Ethyl Chains : The pyrrolidin-1-yl group adds a conformationally constrained amine , which could enhance binding affinity to taste receptors (e.g., hTAS1R1/hTAS1R3) or other biological targets .
Receptor Binding and Flavor Enhancement
- S336 : A benchmark umami agonist with high potency (EC₅₀ ~0.2 µM) at hTAS1R1/hTAS1R3 receptors, approved globally as a flavor enhancer .
- Target Compound : While its receptor activity is unreported, the pyrrolidine-thiophene moiety may modulate interactions with umami receptors differently than pyridine-based analogs.
Metabolic Stability
- Target Compound : The thiophene ring and pyrrolidine group may slow metabolism due to steric hindrance or altered enzyme recognition, though this remains speculative without direct data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
